Allyl acrylate

Toxicology Sensitization Electrophilicity

Allyl acrylate is a bifunctional vinyl monomer containing one highly reactive acrylate double bond and one less reactive allyl double bond within the same molecule. This structural duality enables sequential or differential polymerization of the two unsaturations, allowing the synthesis of linear polymers with pendant allyl groups that can be thermally or radically crosslinked in a second processing step.

Molecular Formula C6H8O2
Molecular Weight 112.13 g/mol
CAS No. 999-55-3
Cat. No. B1265458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllyl acrylate
CAS999-55-3
Molecular FormulaC6H8O2
Molecular Weight112.13 g/mol
Structural Identifiers
SMILESC=CCOC(=O)C=C
InChIInChI=1S/C6H8O2/c1-3-5-8-6(7)4-2/h3-4H,1-2,5H2
InChIKeyQTECDUFMBMSHKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1 to 5 mg/mL at 64° F (NTP, 1992)

Allyl Acrylate (CAS 999-55-3): Bifunctional Monomer for Controlled Crosslinking and Network Architecture


Allyl acrylate is a bifunctional vinyl monomer containing one highly reactive acrylate double bond and one less reactive allyl double bond within the same molecule [1]. This structural duality enables sequential or differential polymerization of the two unsaturations, allowing the synthesis of linear polymers with pendant allyl groups that can be thermally or radically crosslinked in a second processing step [2]. Commercial grades are typically supplied as colorless liquids stabilized with MEHQ at purities of ≥98.0% (GC) .

Why Allyl Acrylate Cannot Be Replaced by Allyl Methacrylate, Diallyl Ether, or Conventional Diacrylates in Precision Polymer Synthesis


The presence of two electronically distinct C=C bonds—an electron-deficient acrylate and an electron-rich allyl—creates a reactivity gradient that is absent in symmetrical diacrylates (e.g., 1,6-hexanediol diacrylate) or diallyl compounds. This gradient enables selective anionic polymerization through the acrylate group while preserving the allyl group for post-polymerization crosslinking [1]. In radical copolymerization with electron-acceptor monomers such as maleic anhydride, allyl acrylate exhibits complexation and cyclization constants distinct from allyl methacrylate, leading to different copolymer architectures [2]. Furthermore, the radical initiation pathway of allyl acrylate involves both addition and H-abstraction, whereas diallyl ether reacts solely via H-abstraction, fundamentally altering the initiation efficiency and network topology [3].

Quantitative Differentiation of Allyl Acrylate vs. Allyl Methacrylate, Diallyl Ether, and Non-Crosslinked Baselines


38-Fold Higher Electrophilic Reactivity (GSH Depletion) of Allyl Acrylate vs. Allyl Methacrylate

Allyl acrylate exhibits a 38-fold higher rate of glutathione (GSH) depletion compared to allyl methacrylate, reflecting its greater electrophilic reactivity and potential for haptenation [1]. The electrophilic index (ω) of allyl acrylate is 0.94, while GSH depletion rate constants are K_GSH = 19.5 L mol⁻¹ min⁻¹ for allyl acrylate versus K_GSH = 0.51 L mol⁻¹ min⁻¹ for allyl methacrylate [1].

Toxicology Sensitization Electrophilicity Structure-Activity Relationship

Distinct Copolymerization Reactivity Ratios and Activation Energies with Maleic Anhydride: Allyl Acrylate vs. Allyl Methacrylate

In radical copolymerization with maleic anhydride (MA) in methyl ethyl ketone at 50–70°C, allyl acrylate (AA) and allyl methacrylate (AMA) display markedly different reactivity ratios and activation energies [1]. The reactivity ratio r₁ (monomer/MA) is 0.083 ± 0.005 for AA versus 0.028 ± 0.002 for AMA, indicating a 3-fold higher relative reactivity of AA toward MA. Conversely, the activation energy for copolymerization (Eₐ) is 67.0 kJ/mol for AA compared to 87.9 kJ/mol for AMA, a difference of 20.9 kJ/mol [1]. Complexation constants (Kc) also differ: 0.038 L/mol (AA) vs. 0.11 L/mol (AMA) in deuterated acetone at 35°C.

Copolymerization Kinetics Reactivity Ratios Cyclocopolymerization

Divergent Radical Initiation Pathways: Allyl Acrylate Exhibits Both Addition and H-Abstraction, Diallyl Ether Only H-Abstraction

Radical trapping experiments using 1,1,3,3-tetramethyl-1,3-dihydroisoindol-2-yloxyl as a scavenger reveal fundamentally different initiation chemistry between allyl acrylate and diallyl ether toward t-butoxy radicals [1]. With allyl acrylate, extensive H-abstraction as well as addition to both the allyl and acryloyl double bonds was observed. In contrast, with diallyl ether, the only products obtained were derived exclusively from H-abstraction; no addition to double bonds was detected [1].

Radical Polymerization Initiation Mechanism Spin Trapping Reaction Selectivity

Tg Elevation of ~43°C in Crosslinked Poly(acrylic acid) Using Allyl Acrylate as Tetrafunctional Monomer

Incorporation of allyl acrylate (ALA) as a tetrafunctional crosslinking comonomer in the free-radical copolymerization with acrylic acid produces a linear dependence of glass-transition temperature (Tg) on ALA mole fraction [1]. Over the range X_ALA = 0 to 0.37, Tg increases by approximately 43°C relative to the uncrosslinked poly(acrylic acid) baseline. Concomitantly, room-temperature modulus values (25°C), measured by both dynamic and compression methods, are inversely proportional to the initial ALA concentration, demonstrating a tunable stiffness-crosslink density relationship [1].

Crosslinking Glass Transition Temperature Poly(acrylic acid) Thermomechanical Properties

Compressive Modulus Tuning Over an Order of Magnitude via Allyl-Acrylate Competitive Crosslinking in PEGDA Hydrogels

Introduction of a soluble allyl-presenting monomer (allyloxycarbonyl-functionalized) into a poly(ethylene glycol) diacrylate (PEGDA) hydrogel precursor solution creates an acrylate-allyl competition that reduces the gel compressive modulus from 5.1 ± 0.48 kPa to as low as 0.32 ± 0.09 kPa at a 4:1 allyl:acrylate molar ratio [1]. This 16-fold reduction in stiffness occurs without compromising gelation or biochemical ligand density. The effect is allyl-specific: acrylate monomers alone do not reduce stiffness, confirming that the differential propagation propensity between acrylate and allyl groups is the mechanistic origin [1].

Hydrogels Mechanical Properties Competitive Crosslinking Tissue Engineering

Recommended Application Scenarios for Allyl Acrylate Based on Quantitative Performance Evidence


Pressure-Sensitive Adhesive (PSA) Crosslinker for Balanced Tack-Peel-Shear Performance

Allyl acrylate is patented as a superior crosslinking monomer for (meth)acrylate-based PSAs that require retention of tack and peel adhesion while substantially increasing shear holding power [1]. Unlike highly volatile conventional diacrylate crosslinkers, the differential reactivity of the allyl and acrylate groups enables a two-stage cure: linear chain building via acrylate polymerization followed by thermal or radical crosslinking through pendant allyl groups, yielding adhesives that conform to the Dahlquist criterion (storage modulus < 3 × 10⁶ dynes/cm² at 1 Hz) while supporting elevated-temperature loads for >10,000 minutes [1].

Ultra-Soft Hydrogel Scaffolds for Neural and Soft Tissue Engineering

The allyl-acrylate competitive crosslinking mechanism, as demonstrated in PEGDA hydrogel systems, enables the reduction of compressive modulus to sub-kPa levels (as low as 0.32 kPa) without altering biochemical ligand density [2]. This is critical for neural tissue culture, where the softest hydrogels produced a 41% increase in neurite-extending cells compared to stiffer controls [2]. Allyl acrylate-based monomers are therefore preferred over conventional diacrylates when the application demands biomimetic stiffness matching for cell types such as neurons, astrocytes, or mesenchymal stem cells undergoing soft-lineage differentiation.

High-Tg Crosslinked Poly(acrylic acid) for Superabsorbent Polymers and Thermally Stable Coatings

The demonstrated ability of allyl acrylate to elevate the Tg of poly(acrylic acid) by ~43°C at only 37 mol% incorporation [3] makes it an essential comonomer for applications requiring dimensional stability at elevated temperatures without sacrificing water absorption capacity. This Tg enhancement directly translates to improved thermal stability of superabsorbent polymer articles during processing and end-use, as well as creep-resistant coatings that must maintain modulus at service temperatures approaching 60–80°C [3].

Alternating Cyclocopolymers with Maleic Anhydride for Specialty Resins

The quantitatively determined low activation energy (67.0 kJ/mol) and favorable reactivity ratios of allyl acrylate with maleic anhydride enable energy-efficient synthesis of alternating cyclocopolymers containing lactone and unsaturated fragments [4]. These copolymers serve as intermediates for functional resins, ion-exchange materials, and reactive oligomers. The 20.9 kJ/mol lower activation energy versus allyl methacrylate translates to significantly reduced polymerization cycle times and energy input at equivalent temperatures in industrial batch or continuous processes [4].

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